2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride
Description
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride is a pyrrolidine-based compound featuring a benzyl substituent at the 2-position of the pyrrolidine ring. The benzyl group is substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 2-position of the aromatic ring. The hydrochloride salt enhances solubility and stability, common in pharmaceutical intermediates .
Properties
IUPAC Name |
2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-12-9(4-2-6-11(12)13)8-10-5-3-7-14-10;/h2,4,6,10,14H,3,5,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMRJSVGEKPZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CC2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
It can be inferred that the compound interacts with its targets through the pyrrolidine ring, a five-membered nitrogen heterocycle.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological pathways.
Biochemical Analysis
Biological Activity
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride (CAS Number: 2155854-81-0) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C12H17ClFNO
- Molecular Weight : 245.72 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a fluorinated methoxyphenyl group, which is believed to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity, which may lead to improved pharmacokinetic properties compared to non-fluorinated analogs.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing neurotransmitter systems and potentially providing therapeutic effects in neurological disorders.
Biological Assays and Efficacy
Several studies have evaluated the biological activity of this compound through various assays:
-
Anticancer Activity :
- In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of pyrrolidine have shown promising results in inhibiting cell proliferation in HepG-2 and EACC cell lines .
- A resazurin assay indicated that modifications in the pyrrolidine structure can enhance anticancer activity by inducing apoptosis .
- Antioxidant Activity :
- Neuroprotective Effects :
Case Studies
-
Case Study on Anticancer Properties :
- A recent study synthesized various pyrrolidine derivatives and tested their anticancer properties against multiple cell lines. The findings revealed that specific substitutions on the pyrrolidine ring significantly increased cytotoxicity, suggesting that this compound could be a lead compound for further development .
- Neuropharmacological Evaluation :
Comparative Analysis with Similar Compounds
The table below compares this compound with related compounds regarding their biological activities:
Scientific Research Applications
The applications of 2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride are primarily in scientific research, specifically in the development of antagonists for the relaxin-3/RXFP3 receptor system . This compound, also known as ENAH03BB4E8D, is available for purchase from chemical vendors like Enamine .
Scientific Research Applications
This compound is used as a building block in the synthesis of more complex molecules with potential therapeutic applications . Studies have shown that it can be used in the creation of nonpeptide antagonists of the neuropeptide relaxin-3/RXFP3 receptor .
RXFP3 Receptor Antagonists The relaxin-3/RXFP3 system is involved in various physiological processes, including stress responses, appetite control, and motivation .antagonists of this receptor may have therapeutic potential in treating related disorders .
Discovery and Characterization this compound was identified as one of three hits from a screening of 19,000 compounds for antagonist activity against relaxin-3 . Further analysis confirmed its antagonist activity at RXFP3 .
SAR Studies The structure-activity relationship (SAR) of this compound has been investigated to identify key structural features essential for antagonist activity . The SAR results of compounds with structural modifications have been summarized in tables to show the effect of different substitutions on the activity . These studies have shown that the compound's activity is sensitive to the length of the linkage between the phenyl ring and the 2-pyrrolidone moiety . Replacing the benzyl group with a shorter phenyl group completely abolishes the activity, while lengthening the linkage with a phenethyl group is not favored . The phenyl ring can be replaced with heteroaromatic rings, with some modifications showing comparable or improved activity . For example, a "nitrogen walk" led to a 3-pyridyl derivative that is ~3-fold more potent than the original compound .
Enantiomers Both enantiomers of this compound have been synthesized and tested, and it was determined that the two isomers have similar potency . Therefore, most studies have been conducted using the racemic mixture .
Data Table
| Compound | IC50 (μM) | clog P |
|---|---|---|
| This compound (1 ) | N/A | N/A |
| 3-pyridyl 14 | 2.12 | 3.8 |
| 2-furyl 18 | 4.72 | N/A |
Note: Data was not available in the provided search results for the IC50 and clog P values of this compound .
Safety Information
This compound is labeled with the following hazard and precautionary statements :
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s activity and physicochemical properties are influenced by:
- Pyrrolidine Core : A five-membered secondary amine ring with a basic nitrogen atom, facilitating salt formation (e.g., hydrochloride).
- Substituent Positioning: Fluorine at 3-position: Enhances metabolic stability and lipophilicity via electron-withdrawing effects.
- Benzyl Group Linkage : Direct attachment to pyrrolidine via a methylene bridge.
Comparison Table: Structural Analogs
Pharmacological Implications of Structural Differences
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Antimicrobial Activity : Pyrrolidine derivatives with substituted benzyl groups (e.g., 3a, 5a in ) showed potent activity against Staphylococcus aureus and Candida albicans. The target compound’s 3-fluoro-2-methoxy substitution may enhance membrane penetration .
- Enzyme Inhibition: PF-543, a pyrrolidine analog with a sulfonylmethylphenoxy group, demonstrates high SphK1 inhibition (Ki > 4.3 nM). The target compound’s methoxy group could similarly modulate enzyme binding .
- Synthetic Utility : The compound’s benzyl-pyrrolidine scaffold is a versatile intermediate. For example, pacritinib hydrochloride, a JAK2/FLT3 inhibitor, was synthesized using a related pyrrolidine derivative .
Q & A
Q. Q1. How can researchers optimize the synthesis of 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride to achieve >95% purity?
Methodological Answer:
- Reaction Conditions : Use a two-step process involving nucleophilic substitution and hydrochloride salt formation. Employ dichloromethane (DCM) as a solvent with sodium hydroxide to facilitate deprotonation, followed by thorough washing with water and brine to remove impurities .
- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethanol) can enhance purity. Monitor purity via HPLC or NMR, targeting >95% as a benchmark .
- Safety : Adhere to H300 (fatal if swallowed) and H315 (skin irritation) precautions, including PPE (gloves, goggles) and fume hood use .
Q. Q2. What analytical techniques are recommended for structural and purity characterization?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. Q3. What are critical safety protocols for handling this compound in the lab?
Methodological Answer:
- Hazard Mitigation :
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. Q4. How to design in vivo experiments to evaluate its pharmacological activity?
Methodological Answer:
- Animal Models : Use rodent models (rats/mice) for behavioral assays (e.g., discriminative stimulus effects, as seen with 3-fluoro PCP analogs). Dose ranges (1–10 mg/kg, i.p. or s.c.) should be tested for CNS activity .
- Control Groups : Include vehicle controls and reference compounds (e.g., PCP for NMDA receptor antagonism studies) .
- Ethical Compliance : Follow institutional IACUC protocols for humane endpoints and sample size minimization .
Q. Q5. How to resolve contradictions in reported biological activities across structural analogs?
Methodological Answer:
Q. Q6. What strategies ensure compound stability during long-term storage?
Methodological Answer:
Q. Q7. How to assess the impact of fluorination on pharmacokinetic properties?
Methodological Answer:
- Metabolic Profiling :
- In Vitro : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS. Fluorine atoms may reduce CYP450-mediated oxidation .
- LogP Measurement : Compare logP values of fluorinated vs. non-fluorinated analogs (e.g., 3-fluoro vs. 3-chloro derivatives) to predict blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
